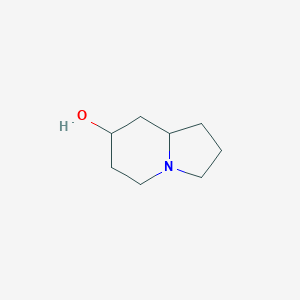

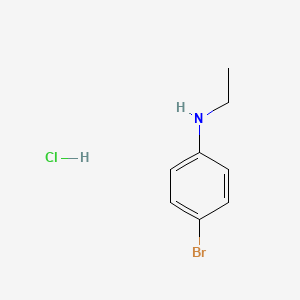

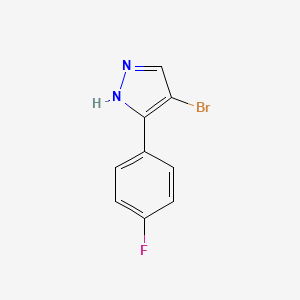

4-溴-N-乙基苯胺盐酸盐

描述

Synthesis Analysis

The synthesis of brominated aromatic compounds is well-documented in the provided papers. For instance, the synthesis of a Schiff base compound involving 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol is achieved through a green grinding method, which is a solvent-free mechanochemical approach . Similarly, ethyl 4-bromo-4,4-dinitrobutyrate is synthesized via a Michael addition reaction, with optimization of the reaction conditions to improve yield . The synthesis of 4-Bromo-2-chlorotoluene is performed through a diazotization and Sandmeyer reaction, with an improvement involving the addition of cuprous chloride . These methods suggest that the synthesis of 4-Bromo-N-ethylaniline hydrochloride could potentially be carried out through similar reactions, with optimization of conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of brominated compounds is characterized using various analytical techniques. X-ray diffraction (XRD) is used to elucidate the crystal structure of the synthesized compounds, as seen in the case of the Schiff base compound and the 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester . These techniques could be applied to determine the molecular structure of 4-Bromo-N-ethylaniline hydrochloride, providing insights into its crystalline form and molecular geometry.

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated compounds. For example, the Schiff base compound exhibits urease inhibitory activity, which could be of interest in medical and agricultural applications . The reactivity of ethyl 4-bromo-2,3-dioxobutyrate 2-arylhydrazones with bromine and subsequent reactions to synthesize different pyrazole derivatives are also discussed . These reactions highlight the potential reactivity of 4-Bromo-N-ethylaniline hydrochloride in forming new compounds with biological or chemical significance.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Bromo-N-ethylaniline hydrochloride are not directly reported, the papers provide information on the properties of related brominated compounds. For instance, the Schiff base compound is obtained as bright red crystals, indicating its solid-state appearance . The crystallographic data of another compound provide details on its density and molecular weight . These properties are crucial for understanding the behavior of 4-Bromo-N-ethylaniline hydrochloride in various environments and could guide the development of applications for this compound.

科学研究应用

合成与表征

抗菌剂的合成:Doraswamy和Ramana(2013)的研究涉及从4-溴苯化合物出发合成取代苯基氮杂环丙烷,展示了其在创造潜在抗菌剂方面的实用性。合成的化合物经过表征并展示了抗菌活性,展示了4-溴-N-乙基苯胺盐酸盐在新治疗剂开发中的作用(Doraswamy & Ramana, 2013)。

电化学研究:Kádár等人(2001)探讨了4-溴苯胺及其衍生物在乙腈溶液中的电化学氧化。这项研究提供了关于这类化合物的电化学行为的见解,这对于开发电化学传感器或合成新型有机电子材料至关重要(Kádár等人,2001)。

聚合动力学:Mezhuev等人(2015)对N-乙基苯胺盐酸盐的聚合动力学进行了研究,突出了其在合成聚-N-乙基苯胺中的应用。这项工作深入探讨了反应的自催化性质以及在聚合物中醌二亚胺片段的形成,为开发具有潜在电子和材料科学应用的导电聚合物奠定了基础(Mezhuev et al., 2015)。

在分析化学中的应用

- HPLC添加剂:Xiao Xiaohua等人(2004)的研究讨论了离子液体的使用,这些离子液体可以使用4-溴-N-乙基苯胺盐酸盐合成,作为高效液相色谱(HPLC)中胺类分析的添加剂。这项研究说明了离子液体对各种分析物的分离效率的影响,为化学和制药分析的分析方法提供了潜在的增强(Xiao Xiaohua et al., 2004)。

安全和危害

4-Bromo-N-ethylaniline hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

作用机制

Mode of Action

It’s known that anilines can undergo various chemical reactions, such as nucleophilic substitution . In the case of 4-Bromo-N-ethylaniline hydrochloride, the bromine atom on the benzene ring can be replaced by other groups in a nucleophilic aromatic substitution reaction .

Biochemical Pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-N-ethylaniline hydrochloride. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and its interactions with biological targets .

生化分析

Biochemical Properties

4-Bromo-N-ethylaniline hydrochloride plays a significant role in biochemical reactions due to its reactivity. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with enzymes involved in nucleophilic aromatic substitution reactions. The bromine atom on the benzene ring can be replaced by other groups, facilitating the formation of new compounds. This interaction is crucial for the synthesis of pharmaceuticals and other organic compounds.

Cellular Effects

The effects of 4-Bromo-N-ethylaniline hydrochloride on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, its interaction with cell signaling pathways can alter cellular responses to external stimuli, affecting overall cell function.

Molecular Mechanism

At the molecular level, 4-Bromo-N-ethylaniline hydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The bromine atom on the benzene ring is particularly reactive, allowing for nucleophilic aromatic substitution reactions. This reactivity is essential for its role in biochemical processes, as it enables the formation of new compounds through the replacement of the bromine atom with other groups.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-N-ethylaniline hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal laboratory conditions, but its reactivity can lead to degradation over extended periods . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 4-Bromo-N-ethylaniline hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . At high doses, toxic or adverse effects can be observed, including damage to organs and disruption of normal cellular processes .

Metabolic Pathways

4-Bromo-N-ethylaniline hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into other compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in nucleophilic aromatic substitution reactions is particularly important for its role in metabolic pathways, as it enables the formation of new compounds through the replacement of the bromine atom.

Transport and Distribution

Within cells and tissues, 4-Bromo-N-ethylaniline hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for its biochemical effects, as it determines the concentration of the compound in different cellular regions.

Subcellular Localization

The subcellular localization of 4-Bromo-N-ethylaniline hydrochloride affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its role in biochemical processes, as it ensures that the compound interacts with the appropriate biomolecules to exert its effects.

属性

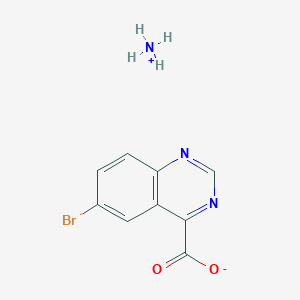

IUPAC Name |

4-bromo-N-ethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6,10H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRALFFVIHHMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

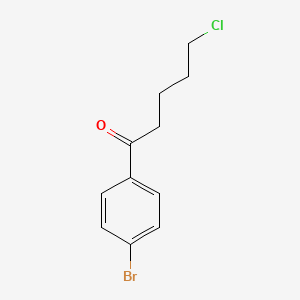

CCNC1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622902 | |

| Record name | 4-Bromo-N-ethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

855949-09-6 | |

| Record name | Benzenamine, 4-bromo-N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855949-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-ethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)